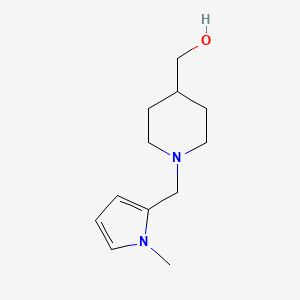
2-(3-(Furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Übersicht
Beschreibung
The compound “2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol” is an organic compound that contains a furan ring, a pyrazole ring, and an alcohol group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The alcohol group (-OH) is a functional group consisting of a carbon atom bonded to a hydroxyl functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a hydrazine with a 1,3-diketone or a similar compound. The furan ring could be introduced through a variety of methods, including the cyclization of 1,4-diketones . The alcohol group could be introduced through a variety of methods, including reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, as well as the alcohol group. The furan ring is aromatic and planar, while the pyrazole ring is also planar and has two adjacent nitrogen atoms . The alcohol group would introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in it. The furan ring, for example, can undergo electrophilic aromatic substitution reactions . The pyrazole ring can act as a ligand in coordination chemistry . The alcohol group can undergo reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar alcohol group and the aromatic rings would influence properties such as solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen, die die Furan- und Pyrazol-Einheiten enthalten, wie z. B. 2-(3-(Furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol, wurden auf ihr Potenzial als Antitumormittel untersucht. Forschungsergebnisse deuten darauf hin, dass diese Verbindungen zytotoxische Wirkungen gegen bestimmte Krebszelllinien zeigen können, einschließlich Lungenkarzinom (A549)-Zellen . Der Wirkmechanismus könnte die Induktion von Apoptose in Krebszellen beinhalten, was es zu einem vielversprechenden Forschungsgebiet für die Entwicklung neuer Krebstherapien macht.
Antibakterielle und Antimykotische Anwendungen
Der im Molekül vorhandene Furanring wurde mit einer Reihe therapeutischer Vorteile in Verbindung gebracht, darunter antibakterielle und antimykotische Aktivitäten . Dies legt nahe, dass this compound bei der Entwicklung neuer antimikrobieller Wirkstoffe zur Bekämpfung resistenter Bakterien- und Pilzstämme eingesetzt werden könnte.
Antidepressive Eigenschaften
Furan-Derivate wurden mit antidepressiven Wirkungen in Verbindung gebracht. Obwohl spezifische Studien zu this compound nicht leicht verfügbar sind, haben verwandte Verbindungen in diesem Bereich vielversprechende Ergebnisse gezeigt. Dies eröffnet Möglichkeiten für die Verwendung des Moleküls bei der Synthese neuer Antidepressiva .
Antioxidatives Potenzial
Verbindungen mit Furan- und Pyrazolstrukturen sind dafür bekannt, antioxidative Eigenschaften zu besitzen. Diese Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress, der mit verschiedenen Krankheiten in Verbindung gebracht wird. Daher könnte das fragliche Molekül in der Forschung zu oxidativem Stress-bedingten Erkrankungen Anwendung finden .
Entzündungshemmende und Analgetische Wirkungen
Die entzündungshemmenden und analgetischen Wirkungen von Furan-Derivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Die Struktur des Moleküls lässt auf mögliche Anwendungen bei der Entwicklung von Medikamenten schließen, die Entzündungen und Schmerzen ohne die Nebenwirkungen derzeitiger Behandlungen lindern können .
Neuroprotektive Anwendungen
Angesichts der strukturellen Ähnlichkeit des Moleküls mit anderen Furan-Derivaten mit neuroprotektiven Wirkungen könnte es Anwendung bei der Behandlung neurodegenerativer Erkrankungen finden. Forschungen in diesem Bereich könnten zur Entwicklung neuer Therapien für Erkrankungen wie Parkinson und Alzheimer führen .
Materialwissenschaften: Harze und Verbundwerkstoffe
Furan-Verbindungen werden aufgrund ihrer Polymerisationseigenschaften bei der Synthese von Harzen und Verbundwerkstoffen eingesetzt. This compound könnte bei der Herstellung neuer Materialien für industrielle Anwendungen eingesetzt werden, wie z. B. Duroplast-Polymermatrixverbundwerkstoffe, Zemente, Klebstoffe, Beschichtungen und Gieß-/Guss-Harze .
Agrochemische Forschung
Die Furan-Einheit ist oft in Verbindungen enthalten, die in agrochemischen Anwendungen verwendet werden. Diese Verbindung könnte auf ihr Potenzial bei der Entwicklung neuer Pestizide oder Herbizide untersucht werden und so zu effektiveren und möglicherweise umweltfreundlicheren landwirtschaftlichen Praktiken beitragen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[5-(furan-3-yl)-1H-pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2,4-6,12H,1,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSCYQPKJVURJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



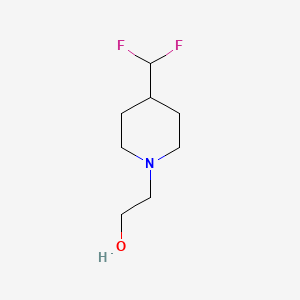


![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)
![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)
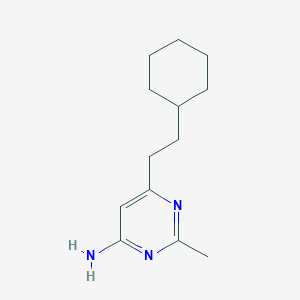
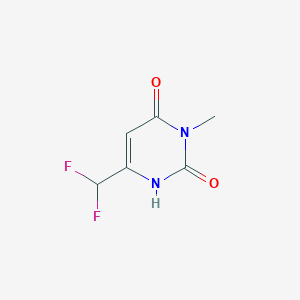
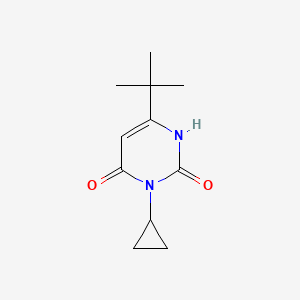
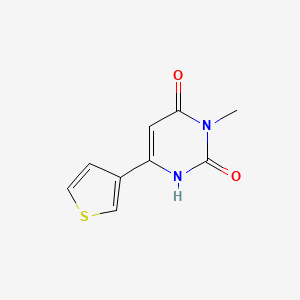
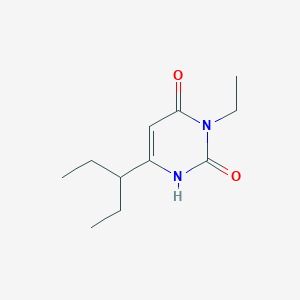
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482467.png)
